Fast Corinth V zinc chloride double salt

Overview

Description

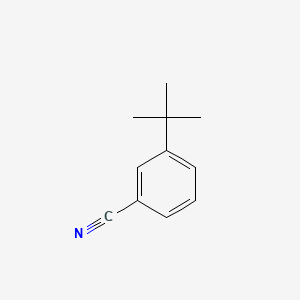

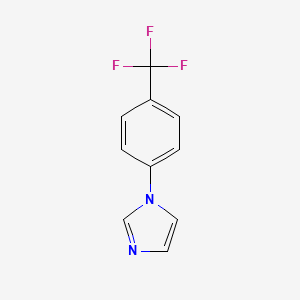

Fast Corinth V zinc chloride double salt is a benzene diazonium zinc chloride double salt . It is also known as 4-Methyl-6-nitro-4-[(3-methyl-6-methoxyphenyl)azo]benzenediazonium hemi[zinc chloride] salt . It is a key reagent for nitroazobenzene carbon powder functionalization to modify the carbon particle surface .

Synthesis Analysis

This compound is a miscible, colorless liquid that is soluble in water . It contains the chemical substances phenyl and cannabinoids . The chemical composition of this compound includes an electron donor and an electron acceptor . It is a reagent for diazonium reactions and can be used as an organic solvent or an organic compound .

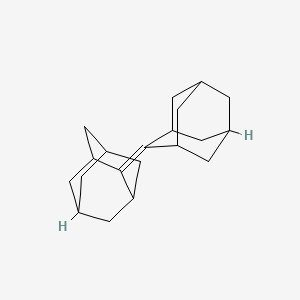

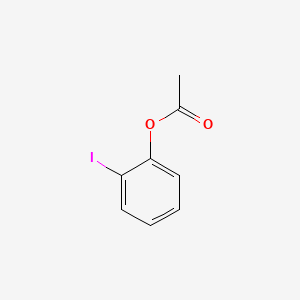

Molecular Structure Analysis

The molecular formula of this compound is C15H14N5O3 · 0.5Cl4Zn . Its molecular weight is 415.90 . The SMILES string representation is ClZn–(Cl)Cl.COc1cc(\N=N\c2ccc©cc2N+=O)c©cc1[N+]#N.COc3cc(\N=N\c4ccc©cc4N+=O)c©cc3[N+]#N .

Chemical Reactions Analysis

This compound is used to functionalize carbon powder with nitroazobenzene groups by the process of reduction to modify the carbon particle surface .

Physical And Chemical Properties Analysis

This compound is a yellow, orange, or red powder or crystals . It has a melting point of 147 °C (dec.) . It has a maximum absorption wavelength (λmax) of 356 nm and an extinction coefficient (ε) of ≥10000 at 335-375 nm in ethanol .

Scientific Research Applications

Wastewater Treatment

A study by Talaiekhozani et al. (2020) explored the use of Ferrate (VI) oxidation process and UV radiation for removing 1,9-dimethyl-methylene blue zinc chloride double salt from wastewater. Optimal conditions for removal were identified, and the process followed first-order kinetics, indicating potential applications in wastewater treatment.

Corrosion Protection

Leal et al. (2020) in their study reported the synthesis of zinc-layered hydroxide salt intercalated with molybdate anions, serving as a smart nanocontainer for storing corrosion inhibitors. This application showed promise in enhancing the durability and efficiency of protective coatings on carbon steel, thereby offering a novel approach to active corrosion protection (Leal, Wypych, & Marino, 2020).

Dye Removal

Saroj, Pal, & Nagarajan (2020) demonstrated the use of copper substituted zinc hydroxide acetate as an adsorbent for removing harmful and carcinogenic Congo red dye from aqueous solutions. This highlights its potential in environmental applications, particularly in treating dye-contaminated water (Saroj, Pal, & Nagarajan, 2020).

Photocatalysis

Intachai, Nakato, & Khaorapapong (2020) explored the use of zinc oxide decorated on low carbonate NiAl-layered double hydroxide for the degradation of methyl orange dye. Their findings suggest the potential of this material in photocatalytic applications for environmental remediation (Intachai, Nakato, & Khaorapapong, 2020).

Energy Storage and Conversion

Li & Cheng (2021) investigated the surface modification of p-type Cu2ZnSnS4 photocathode with n-type zinc oxide nanorods for photo-driven salt water splitting. Their research contributes to the development of efficient materials for renewable energyapplications, particularly in the field of solar energy conversion and storage (Li & Cheng, 2021).

Zinc Recovery and Environmental Applications

Cocheci et al. (2019) focused on the synthesis of Zn-Al layered double hydroxide using waste zinc ash, demonstrating its effectiveness in adsorbing molybdate from water. This approach not only provides a method for zinc recovery but also offers an environmentally friendly solution for water purification (Cocheci et al., 2019).

Organic Synthesis and Catalysis

Jess et al. (2019) explored the role of lithium chloride in promoting the synthesis of organozinc reagents, providing new insights into the mechanistic aspects of organometallic reactions. This research has implications for the development of more efficient synthetic methods in organic chemistry (Jess et al., 2019).

Dye Wastewater Treatment

Gonçalves da Rocha et al. (2019) reported on the use of zinc layered hydroxide salts as catalysts for the bleaching of brilliant green dye, using hydrogen peroxide as an oxidant. Their findings suggest potential applications in dye wastewater treatment, highlighting the low toxicity and cost-effectiveness of zinc compounds in environmental applications (Gonçalves da Rocha et al., 2019).

Adsorption and Environmental Remediation

Ouassif et al. (2020) studied the use of zinc-aluminum layered double hydroxide for the adsorption of tartrazine dye from aqueous solutions, demonstrating its potential in environmental remediation and water purification (Ouassif et al., 2020).

Zinc Battery Technology

Cao et al. (2021) developed a fluorinated interphase for aqueous zinc batteries, which significantly improved the performance and durability of these batteries. This advancement is crucial for the development of safer and more efficient energy storage technologies (Cao et al., 2021).

Mechanism of Action

Target of Action

Fast Corinth V zinc chloride double salt is primarily used to functionalize carbon powder . The primary target of this compound is the carbon particle surface .

Mode of Action

The compound interacts with its target through a process of reduction . It modifies the carbon particle surface by attaching nitroazobenzene groups .

Result of Action

The result of the action of this compound is the modification of the carbon particle surface . This modification enhances the properties of the carbon powder, potentially altering its reactivity, stability, or other physical-chemical properties.

Safety and Hazards

Fast Corinth V zinc chloride double salt is harmful if swallowed, in contact with skin, or if inhaled . It may cause cancer . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid prolonged or repeated exposure . Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Fast Corinth V zinc chloride double salt plays a significant role in biochemical reactions, particularly in the functionalization of carbon powder. This compound interacts with nitroazobenzene groups through a reduction process, modifying the carbon particle surface . The interactions primarily involve the formation of diazonium salts, which are key reagents in various biochemical assays. The compound’s ability to form stable diazonium salts makes it valuable in diagnostic assays and histology .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic activities and gene expression patterns

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound forms stable diazonium salts, which can bind to various enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions result in changes in gene expression and cellular function, highlighting the compound’s significance in biochemical research and diagnostics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects and toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function within the cellular environment.

Subcellular Localization

This compound exhibits specific subcellular localization, which is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, affecting its activity and function

properties

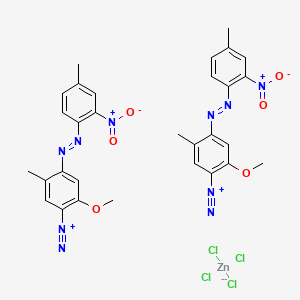

IUPAC Name |

2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]benzenediazonium;tetrachlorozinc(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H14N5O3.4ClH.Zn/c2*1-9-4-5-11(14(6-9)20(21)22)18-19-12-8-15(23-3)13(17-16)7-10(12)2;;;;;/h2*4-8H,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFIPLOIANLIBR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)[N+]#N)OC)[N+](=O)[O-].CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)[N+]#N)OC)[N+](=O)[O-].Cl[Zn-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl4N10O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

47300-91-4 (Parent) | |

| Record name | Fast Corinth V zinc chloride double salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061966141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601014991 | |

| Record name | 2-Methoxy-5-methyl-4-((4-methyl-2-nitrophenyl)azo)benzenediazoniumtetrachlorozincate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61966-14-1 | |

| Record name | Fast Corinth V zinc chloride double salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061966141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-methoxy-5-methyl-4-[2-(4-methyl-2-nitrophenyl)diazenyl]-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-5-methyl-4-((4-methyl-2-nitrophenyl)azo)benzenediazoniumtetrachlorozincate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]benzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.